molecular formula C12H10N2O6S2 B1258488 2,2'-Disulfoazobenzene CAS No. 61022-27-3

2,2'-Disulfoazobenzene

Cat. No. B1258488
CAS RN: 61022-27-3
M. Wt: 342.4 g/mol
InChI Key: APPAXLRBULXMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-disulfoazobenzene is azobenzene substituted at C-2 of each phenyl group by a sulfo group. It is a member of azobenzenes and an arenesulfonic acid. It is a conjugate acid of a 2,2'-disulfonatoazobenzene.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Oxazoles : In the context of organic synthesis, 2,2'-disulfoazobenzene derivatives play a role in the synthesis of oxazoles. Specifically, they are utilized in iodine(III)-mediated reactions of ketones with nitriles, leading to the formation of highly substituted oxazoles under mild conditions (Saito, Hyodo, & Hanzawa, 2012).

  • Electrochemical Behavior and Reduction : The electrochemical reduction of azobenzene-4,4′-disulfonamide, an oxidation product of sulfanilamide, shows the potential of 2,2'-disulfoazobenzene derivatives in electrochemical studies. This includes the investigation of their reduction behavior and the subsequent formation of different compounds, such as hydrazobenzene-4,4′-disulfonamide (Goyal & Bhargava, 1989).

  • Sulfonylation Reactions : In the field of organic chemistry, 2,2'-disulfoazobenzene derivatives have been used in Pd(II)-catalyzed C-H sulfonylation reactions. This process involves the use of arylsulfonyl chlorides to obtain sulfonylazobenzenes, demonstrating a broad functional group tolerance and high efficiency (Zhang, Cui, Zhang, & Wu, 2015).

Material Science and Engineering

  • Proton Exchange Membrane Properties : In material science, sulfonated polytriazole copolymers involving 2,2'-disulfoazobenzene derivatives have been developed for proton exchange membrane applications. These copolymers exhibit high mechanical, thermal, and oxidative stability, and efficient proton conduction, making them suitable for fuel cell applications (Singh et al., 2017).

  • Polymer Nanocomposites and Flammability : The synthesis of novel polyamides bearing sulfide and sulfone units, including 2,2'-disulfoazobenzene derivatives, has led to the development of functional polyamides with high solubility in organic solvents. These materials, particularly their nanocomposites, have been studied for their thermal properties and flammability, highlighting their potential in advanced material applications (Shabanian et al., 2015).

Environmental Science and Remediation

  • Groundwater Remediation : Research involving 2,2'-disulfoazobenzene derivatives in environmental science has focused on the remediation of groundwater. Studies have explored the activation of persulfate by zero-valent iron for the oxidation of contaminants like bentazon, a widely used herbicide, in water. This demonstrates the potential application of 2,2'-disulfoazobenzene derivatives in environmental cleanup processes (Wei et al., 2016).

properties

CAS RN

61022-27-3

Product Name

2,2'-Disulfoazobenzene

Molecular Formula

C12H10N2O6S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(2-sulfophenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H10N2O6S2/c15-21(16,17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

APPAXLRBULXMAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Disulfoazobenzene
Reactant of Route 2
Reactant of Route 2
2,2'-Disulfoazobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'-Disulfoazobenzene
Reactant of Route 4
Reactant of Route 4
2,2'-Disulfoazobenzene
Reactant of Route 5
Reactant of Route 5
2,2'-Disulfoazobenzene
Reactant of Route 6
Reactant of Route 6
2,2'-Disulfoazobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.